6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide
Overview
Description
6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide (PITD) is a synthetic, sulfur-containing heterocyclic compound that has been studied for its potential use in pharmaceutical applications. PITD is part of a larger class of compounds known as thiadiazoles, which are characterized by their sulfur-containing heterocyclic ring systems. PITD has been studied for its potential use in a variety of scientific research applications, including in vivo and in vitro studies.
Scientific Research Applications
Antibacterial Activity
6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides have demonstrated significant antibacterial activity. Studies have shown that derivatives of this compound exhibit high effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. These properties are comparable to known antibacterial agents like sulfamethoxazole and Norfloxacin. However, their effectiveness is moderate against bacteria like Salmonella typhi, Pseudomonas aeruginosa, and Pneumococci (Gadad et al., 2000).
Antitumor Agents
Research into antitumor applications has identified that derivatives of 6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide show significant cytotoxic effects against various human tumor cell lines. This includes cells from solid tumors such as non-small cell lung, colon, central nervous system, melanoma, ovarian, prostate, and breast cancer, as well as some leukemia and renal cancer cell lines. The introduction of specific groups into the molecule has been found to enhance its antitumor activity (Gadad et al., 1999).
Antimicrobial Activity of Novel Sulfides and Sulfones
Novel sulfides and sulfones derived from 6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide have been synthesized and demonstrated notable antibacterial and antifungal activities. These compounds were tested against a variety of microorganisms, showcasing their broad-spectrum antimicrobial properties (Belavagi et al., 2015).
Anticonvulsant and Analgesic Activities
6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides have also been studied for their anticonvulsant and analgesic activities. Certain derivatives of this compound provided significant protection against convulsions and seizures and showed superior analgesic activity compared to standard drugs like acetylsalicylic acid (Khazi et al., 1996).
Antitubercular Activity
This compound and its derivatives have shown promising results in combating tuberculosis. Certain derivatives displayed high inhibitory activity against Mycobacterium tuberculosis H37Rv, along with activity against other bacterial and fungal species (Kolavi et al., 2006).
properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S2/c11-18(15,16)10-13-14-6-8(12-9(14)17-10)7-4-2-1-3-5-7/h1-6H,(H2,11,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUYTXDAVCOCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213176 | |
Record name | AEG-3482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide | |
CAS RN |
63735-71-7 | |
Record name | AEG-3482 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063735717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AEG-3482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AEG-3482 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EZF1A283N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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